molecular formula C7H9NO2 B3026087 Deferiprone-d3 CAS No. 1346601-82-8

Deferiprone-d3

Cat. No. B3026087
M. Wt: 142.17 g/mol
InChI Key: TZXKOCQBRNJULO-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deferiprone-d3 is the deuterium labeled version of Deferiprone . Deferiprone is an iron chelator that binds to iron in a 3:1 (ligand:iron) ratio and has antioxidant and neuroprotective activities . It reduces levels of intracellular iron and inhibits lipid peroxidation in primary rat hepatocytes .


Molecular Structure Analysis

The molecular structure of Deferiprone-d3 is represented by the canonical SMILES string O=C1C(O)=C(C)N(C([2H])([2H])[2H])C=C1 . The molecular formula is C7H6D3NO2 and the molecular weight is 142.2 .


Chemical Reactions Analysis

Deferiprone-d3, like Deferiprone, is an iron chelator that binds to ferric ions (iron III) and forms a 3:1 (deferiprone:iron) stable complex . This complex is then eliminated in the urine .

Scientific Research Applications

Metal Chelation and Mitochondrial Metabolism in Cancer

Deferiprone has been explored for its potential in targeting cancer stem cells (CSCs) by inhibiting mitochondrial metabolism and inducing reactive oxygen species (ROS) production. This application is particularly significant as it highlights Deferiprone's utility in selectively targeting mitochondria in CSCs, thereby hindering their propagation. Such findings suggest that Deferiprone could be repurposed for cancer treatment, especially given its efficacy in inhibiting CSCs at relatively low concentrations (Fiorillo et al., 2020).

Antioxidant and Cytoprotective Effects

Research has demonstrated Deferiprone's cytoprotective effects against oxidative stress and apoptosis in lymphocytes induced by aluminum chloride. This study underscores Deferiprone's antioxidant properties, suggesting its therapeutic potential in mitigating immunotoxicity and oxidative damage at the cellular level, thereby offering protection against immunosuppression induced by toxic metals (Zhuang et al., 2018).

Modulation of Histone Demethylation

Deferiprone exhibits a unique application in modulating epigenetic modifications through the inhibition of specific histone lysine demethylases (KDMs). This mechanism implies that Deferiprone can influence gene expression and cellular differentiation processes, potentially offering a novel approach for the treatment of diseases associated with aberrant histone methylation patterns. This discovery opens new avenues for research into Deferiprone's role in epigenetic regulation and its possible therapeutic applications in treating cancer and other diseases linked to epigenetic dysregulation (Khodaverdian et al., 2019).

Safety And Hazards

Deferiprone-d3 is intended for research use only and is not for human or veterinary use . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Avoid breathing dust/fume/gas/mist/vapors/spray and wash thoroughly after handling . Do not eat, drink, or smoke when using this product .

Future Directions

Deferiprone, the non-deuterated form of Deferiprone-d3, has been suggested as a potential treatment for COVID-19 and diseases with similar symptomatology due to its antiviral, antimicrobial, antioxidant, anti-hypoxic, and anti-ferroptotic effects . It has also been suggested for use in conditions of transfusional iron overload . These potential applications could guide future research directions for Deferiprone-d3.

properties

IUPAC Name

3-hydroxy-2-methyl-1-(trideuteriomethyl)pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXKOCQBRNJULO-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CC(=O)C(=C1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deferiprone-d3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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